3-Cyclobutoxy-azetidine hydrochloride
Overview
Description
3-Cyclobutoxy-azetidine hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Cyclobutoxy-azetidine hydrochloride, often involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . These methods typically require specific reaction conditions, such as the presence of a base or catalyst and controlled temperature settings.
Industrial Production Methods
Industrial production of azetidines can involve large-scale cyclocondensation reactions. For example, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . This method allows for the efficient production of azetidines with various functional groups, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutoxy-azetidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-Cyclobutoxy-azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-azetidine hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain.
Uniqueness
3-Cyclobutoxy-azetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications, as it can undergo reactions that are not feasible with less strained heterocycles .
Properties
IUPAC Name |
3-cyclobutyloxyazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6(3-1)9-7-4-8-5-7;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNHICOGXFEQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-27-6 | |
Record name | Azetidine, 3-(cyclobutyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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